molecular formula C7H6N2O4S B174380 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 152339-79-2

4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B174380
CAS No.: 152339-79-2
M. Wt: 214.2 g/mol
InChI Key: XALUWAFYGGSKOL-UHFFFAOYSA-N
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Description

4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is an organic compound with the molecular formula C7H6N2O4S It is a nitro-substituted derivative of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Preparation Methods

The synthesis of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product .

Chemical Reactions Analysis

4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential to interact with biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active compound is ongoing, with studies focusing on its biological activity and potential therapeutic applications.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide depends on its specific application. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide include:

    1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: The parent compound without the nitro substitution.

    7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: A positional isomer with the nitro group at a different position on the benzene ring.

    3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole-1,1-dioxide: A related compound with a nitroso group instead of a nitro group .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

4-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c10-9(11)7-3-1-2-6-5(7)4-14(12,13)8-6/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALUWAFYGGSKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2[N+](=O)[O-])NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340383
Record name 4-Nitro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152339-79-2
Record name 4-Nitro-1,3-dihydro-2,1-benzisothiazole 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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